molecular formula C23H27ClO7 B14883574 (2S,3S,4R,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (Empagliflozin Impurity pound(c)

(2S,3S,4R,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (Empagliflozin Impurity pound(c)

Cat. No.: B14883574
M. Wt: 450.9 g/mol
InChI Key: OBWASQILIWPZMG-OESRZTOOSA-N
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Description

The compound (2S,3S,4R,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydrofuran ring, a chlorinated phenyl group, and multiple hydroxyl groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps, including the formation of the tetrahydrofuran ring, chlorination of the phenyl group, and the introduction of hydroxyl groups. The synthetic route may involve the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.

    Chlorination of the Phenyl Group: The phenyl group can be chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions to ensure selective chlorination.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through various methods, including hydrolysis of esters or epoxides, or through direct hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,3S,4R,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

The compound (2S,3S,4R,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of hydroxyl groups and the chlorinated phenyl group may facilitate binding to specific targets, while the tetrahydrofuran ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4R,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can be compared with other similar compounds, such as:
    • (2S,3S,4R,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol analogs with different substituents on the phenyl group.
    • Compounds with similar tetrahydrofuran and pyran ring structures but different functional groups.

Uniqueness

The uniqueness of (2S,3S,4R,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C23H27ClO7

Molecular Weight

450.9 g/mol

IUPAC Name

(2S,3S,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22-,23-/m0/s1

InChI Key

OBWASQILIWPZMG-OESRZTOOSA-N

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Origin of Product

United States

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